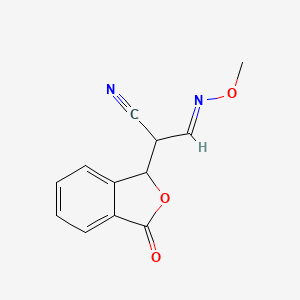![molecular formula C15H17N3O B2404311 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2194844-29-4](/img/structure/B2404311.png)
2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine, also known as DMPIA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. DMPIA is a small molecule that can be synthesized using various methods, and has been found to have promising properties in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Applications De Recherche Scientifique
Antifungal Effects
Research has shown that certain dimethylpyrimidin-derivatives, similar to the compound , possess significant antifungal properties. A study by Jafar et al. (2017) demonstrated the effectiveness of these compounds against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential as useful antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics, which include compounds with a structure similar to the one . Their research highlights the potential of these compounds in combating Pseudococcidae insects and certain microorganisms (Deohate & Palaspagar, 2020).
Antiangiogenic Properties
A study by Jafar and Hussein (2021) investigated the antiangiogenic effects of synthetic compounds derived from dimethylpyrimidin. Their findings suggest that these compounds, including ones structurally similar to the compound in focus, could be potent in inhibiting angiogenesis, a critical process in tumor growth and metastasis (Jafar & Hussein, 2021).
Fluorescence Binding Studies
Meng et al. (2012) conducted research on p-hydroxycinnamic acid derivatives containing pyrimidin-2-yl groups. They investigated interactions with bovine serum albumin (BSA), a study that could be relevant for understanding the binding properties of similar compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Synthesis and Chemical Transformations
Various studies have focused on the synthesis and chemical transformations of pyrimidine derivatives. These include cyclization reactions, the creation of fused heterocyclic compounds, and the exploration of their structural and electronic properties, as seen in the works of Shestakov et al. (2006, 2011), Krivopalov et al. (2010), and others (Shestakov, Gusakova, Shikhaliev, & Zagoruiko, 2006), (Shestakov, Bushmarinov, Sidorenko, Shikhaliev, & Antipin, 2011), (Krivopalov, Bushuev, Gatilov, & Shkurko, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine are the orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes . These receptors are a family of G protein-coupled receptors expressed throughout the central nervous system .
Mode of Action
The compound interacts with its targets, the orexin receptors, by acting as an antagonist This means it binds to these receptors and inhibits their normal function
Biochemical Pathways
The orexin receptors are involved in the regulation of the sleep/wake cycle . Therefore, the antagonistic action of the compound on these receptors could potentially affect this cycle.
Pharmacokinetics
A structurally similar compound, (1r,2s)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-n-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (e2006), has been reported to be orally active . This suggests that the compound may also have good oral bioavailability, but further studies are needed to confirm this.
Result of Action
The antagonistic action on the orexin receptors suggests that it could potentially influence sleep/wake regulation
Propriétés
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)oxy-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-7-14(18-10(2)17-9)19-13-8-11-5-3-4-6-12(11)15(13)16/h3-7,13,15H,8,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHQHYGSGUTQKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CC3=CC=CC=C3C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)
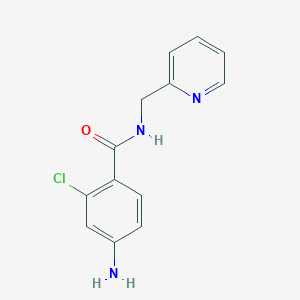
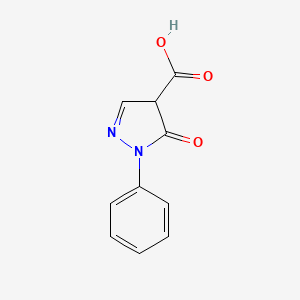
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
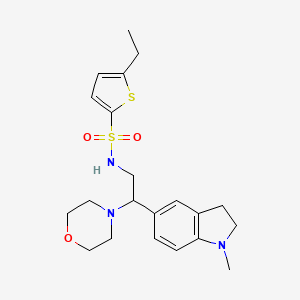
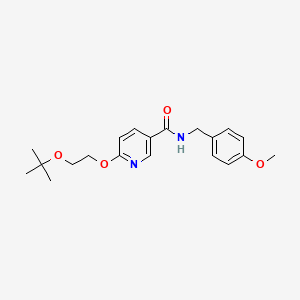
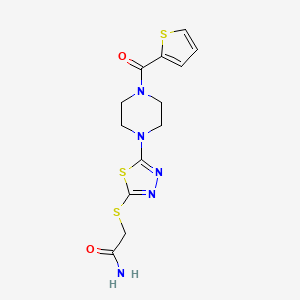

![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
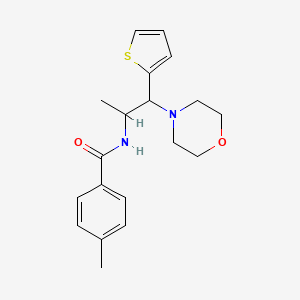
![2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2404244.png)
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)

